molecular formula C19H22N2O5 B5359681 N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No. B5359681
M. Wt: 358.4 g/mol
InChI Key: ZUAWONVAWDWLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide, also known as DENBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DENBA belongs to the class of nitrobenzamides and has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide involves its ability to interact with specific molecular targets. This compound has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis and the inhibition of cancer cell growth. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis and inhibit cancer cell growth in vitro and in vivo. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been studied for its anti-viral properties against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.

Future Directions

There are several future directions for N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide research. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and viral infections. Another direction is to study the toxicity profile of this compound and its potential side effects. Additionally, further research is needed to understand the mechanism of action of this compound and its interaction with specific molecular targets. Finally, studies are needed to optimize the synthesis method of this compound to improve its purity and yield.

Synthesis Methods

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3,4-diethoxyphenethylamine in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anti-viral properties against the hepatitis C virus.

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-3-25-17-10-9-14(13-18(17)26-4-2)11-12-20-19(22)15-7-5-6-8-16(15)21(23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAWONVAWDWLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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